molecular formula C12H10F3NO2S B11789417 Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B11789417
M. Wt: 289.28 g/mol
InChI Key: PYWQTYCAUMERHR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. The presence of the trifluoromethyl group at the 4-position and the amino group at the 3-position makes this compound unique in its chemical properties and potential applications. This compound is of interest due to its potential biological activities and its use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism by which ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can significantly alter the electronic properties of the molecule, affecting its binding affinity to biological targets. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1396503-80-2
  • Molecular Formula : C12H10F3N O2S
  • Molecular Weight : 295.27 g/mol

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering electronic properties.

1. Anti-inflammatory Properties

Thiophene derivatives have been studied for their anti-inflammatory potential. This compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that compounds with similar structures can block the activation of NF-ĸB, a key transcription factor in inflammation pathways .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of NF-ĸB activation
Related Thiophene Derivative29.2COX and LOX inhibition

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

3. Antimicrobial Activity

Thiophenes have also been investigated for their antimicrobial properties. This compound may exhibit activity against bacterial strains due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Study on Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of thiophene derivatives, researchers administered a related compound at doses of 20 mg/kg in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema and pro-inflammatory cytokine levels . This suggests that this compound could possess similar effects.

Anticancer Research

A comparative study evaluated the anticancer effects of several thiophene derivatives against human cancer cell lines, revealing that those with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts. The study reported an up to tenfold increase in efficacy in certain cases .

Properties

Molecular Formula

C12H10F3NO2S

Molecular Weight

289.28 g/mol

IUPAC Name

ethyl 3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H10F3NO2S/c1-2-18-11(17)10-9(16)8-6(12(13,14)15)4-3-5-7(8)19-10/h3-5H,2,16H2,1H3

InChI Key

PYWQTYCAUMERHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)C(F)(F)F)N

Origin of Product

United States

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